molecular formula C10H17N3 B12121706 1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12121706
M. Wt: 179.26 g/mol
InChI Key: UJPFFVZRVLXXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a cyclobutylmethyl group attached to the nitrogen atom at position 1, and methyl groups at positions 3 and 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethyl group and methyl substituents can influence the compound’s binding affinity and selectivity, affecting its overall efficacy.

Comparison with Similar Compounds

  • 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • 1-(Cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine
  • 1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Comparison: Compared to its analogs, 1-(Cyclobutylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine offers a unique balance of steric and electronic properties due to the cyclobutylmethyl group. This can result in distinct reactivity and binding characteristics, making it a valuable compound for specific applications where other analogs may not be as effective.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(cyclobutylmethyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c1-7-10(11)8(2)13(12-7)6-9-4-3-5-9/h9H,3-6,11H2,1-2H3

InChI Key

UJPFFVZRVLXXOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2CCC2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.